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Compound of Interest

Compound Name:
4-Amino-6-chloro-2-

(methylthio)pyrimidine

Cat. No.: B089464 Get Quote

An In-depth Technical Guide to 4-Amino-6-chloro-2-(methylthio)pyrimidine: Synthesis,

Reactivity, and Applications

Executive Summary: 4-Amino-6-chloro-2-(methylthio)pyrimidine is a pivotal heterocyclic

intermediate, distinguished by its trifunctional nature that serves as a cornerstone in the

synthesis of complex bioactive molecules. Its strategic importance is most pronounced in the

pharmaceutical industry, where it functions as a key building block for a range of therapeutics,

including antiviral and anticancer agents. This guide provides a comprehensive technical

overview of its chemical identity, a detailed, mechanistically-grounded synthesis protocol, and

an exploration of its reactivity and applications, tailored for researchers and professionals in

drug development and medicinal chemistry.

Introduction: The Strategic Value of Substituted
Pyrimidines
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of

nucleobases and a multitude of FDA-approved drugs.[1][2] The strategic placement of various

functional groups on the pyrimidine ring allows for the fine-tuning of physicochemical properties

and biological activity. 4-Amino-6-chloro-2-(methylthio)pyrimidine (CAS No. 1005-38-5) is a

preeminent example of such a scaffold. It possesses three distinct points of reactivity: an amino

group, a reactive chloro substituent, and a methylthio group that can be oxidized and

displaced. This multi-faceted reactivity makes it an exceptionally versatile intermediate for
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building complex molecular architectures, particularly in the development of targeted therapies.

[3]

Chemical Identity and Physicochemical Properties
A precise understanding of the molecule's structure and properties is fundamental to its

effective use in synthesis.

Chemical Structure and IUPAC Name
The formal IUPAC name for the compound is 6-chloro-2-(methylsulfanyl)pyrimidin-4-amine.[4]

The structure consists of a pyrimidine ring substituted with a chlorine atom at position 6, an

amino group at position 4, and a methylthio group at position 2.

Caption: Chemical structure of 6-chloro-2-methylsulfanylpyrimidin-4-amine.

Physicochemical and Identification Data
Summarizing the key properties of a compound is crucial for experimental design, including

solvent selection, reaction temperature, and purification methods. The data below has been

aggregated from various chemical suppliers and databases.[3][4][5]
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Property Value Reference(s)

IUPAC Name

6-chloro-2-

methylsulfanylpyrimidin-4-

amine

[4]

Synonyms
4-Amino-6-chloro-2-

(methylthio)pyrimidine, ACMP
[3]

CAS Number 1005-38-5 [5]

Molecular Formula C₅H₆ClN₃S [5]

Molecular Weight 175.64 g/mol [5]

Appearance
White to off-white crystalline

powder
[3]

Melting Point 130-132 °C [5]

SMILES CSc1nc(N)cc(Cl)n1 [4][5]

InChI Key
ISUXMAHVLFRZQU-

UHFFFAOYSA-N
[4][5]

Purity (Typical) ≥97% (HPLC) [3]

Synthesis and Mechanistic Insights
The synthesis of 4-amino-6-chloro-2-(methylthio)pyrimidine is a prime example of

regioselective nucleophilic aromatic substitution (SNAr), a cornerstone reaction in heterocyclic

chemistry.

Synthetic Route Overview
The most common and industrially viable synthesis starts from the readily available precursor,

4,6-dichloro-2-(methylthio)pyrimidine.[2] This precursor is synthesized in high yield from

thiobarbituric acid.[2] The core transformation involves the selective displacement of one of the

two chlorine atoms with an amino group.

Caption: Synthesis of the target compound via regioselective amination.
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Mechanistic Rationale for Regioselectivity
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative

nitrogen atoms. This deficiency is most pronounced at the C2, C4, and C6 positions, making

them susceptible to nucleophilic attack. In the 4,6-dichloro precursor, both chlorines are

activated for displacement.

Expertise & Experience Insight: While both the C4 and C6 positions are activated, the C4

position is generally observed to be more reactive in SNAr reactions on dichloropyrimidines.[6]

[7] This preferential reactivity is a known principle in pyrimidine chemistry and allows for

selective mono-substitution by carefully controlling reaction conditions, primarily the

stoichiometry of the nucleophile (ammonia). Using a slight excess of ammonia and moderate

temperatures favors the displacement of the more reactive C4 chlorine while minimizing the

formation of the di-substituted by-product.

Detailed Experimental Protocol: Synthesis
This protocol is a self-validating system, incorporating in-process checks (TLC) to ensure the

reaction proceeds to completion, thereby maximizing yield and purity.

Materials & Reagents:

4,6-dichloro-2-(methylthio)pyrimidine (1.0 eq)

Aqueous Ammonia (28-30%, ~3.0 eq)

Tetrahydrofuran (THF)

Hexane

Deionized Water

Sodium Sulfate (anhydrous)

Procedure:

Reactor Setup: To a pressure-rated autoclave reactor, charge 4,6-dichloro-2-

(methylthio)pyrimidine (1.0 eq) and THF (approx. 10 volumes).
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Causality: The autoclave is necessary to contain the pressure generated by heating the

volatile ammonia solution. THF is an excellent solvent for the starting material and is

relatively inert under these conditions.

Reagent Addition: Seal the reactor and add aqueous ammonia (~3.0 eq) slowly while stirring.

Causality: A moderate excess of ammonia ensures the reaction goes to completion but is

not so large as to significantly promote the unwanted second substitution at the C6

position.

Reaction: Heat the sealed reactor to 50-60°C. Maintain this temperature, with stirring, for 3-5

hours. The internal pressure will typically stabilize at 7-8 kg/cm ².

Causality: Thermal energy is required to overcome the activation energy of the SNAr

reaction. The specified temperature provides a sufficient reaction rate without excessive

by-product formation.

In-Process Monitoring (Trustworthiness): Periodically (e.g., every hour), cool the reactor, take

a small aliquot of the reaction mixture, and analyze it by Thin-Layer Chromatography (TLC)

using a mobile phase of Ethyl Acetate/Hexane (e.g., 30:70 v/v). The reaction is complete

when the starting material spot is no longer visible.

Work-up & Isolation: Once complete, cool the reactor to room temperature (25-35°C).

Concentrate the reaction mixture under vacuum to remove THF and excess ammonia.

Purification: To the resulting crude solid, add hexane and stir vigorously for 30-45 minutes.

This process, known as trituration, helps to wash away non-polar impurities.

Final Product: Filter the solid product, wash with a small amount of cold hexane, and dry

under vacuum at 40-50°C to a constant weight. The product is typically obtained as a white

to off-white crystalline solid.

Chemical Reactivity and Downstream Applications
The true value of 4-amino-6-chloro-2-(methylthio)pyrimidine lies in its utility as a versatile

synthetic intermediate. The remaining chlorine atom at the C6 position is a prime handle for
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introducing further molecular diversity, most commonly through cross-coupling reactions or

additional nucleophilic substitutions.

4-Amino-6-chloro-2-
(methylthio)pyrimidine

Suzuki-Miyaura Coupling
(with Arylboronic Acid)

Pd Catalyst, Base
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Base
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Caption: Key downstream synthetic pathways from the title compound.

Case Study: Intermediate in Ticagrelor Synthesis
A prominent application of a close analogue of this compound is in the synthesis of Ticagrelor,

a P2Y12 platelet inhibitor.[8][9] While Ticagrelor itself uses a propylthio group instead of a

methylthio group, the core synthetic logic is identical. The 4-amino-6-chloro-pyrimidine

intermediate undergoes a series of transformations where the 4-amino group is incorporated

into a triazole ring, and the crucial C6-chloro position is later displaced by the cyclopropylamine

side chain.[8][9] This highlights the compound's role in constructing complex, multi-ring

therapeutic agents.

Suzuki-Miyaura Cross-Coupling
The C6-chloro position is amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling

reactions.[1][10] This allows for the direct attachment of various aryl or heteroaryl groups, a

common strategy in the synthesis of kinase inhibitors and other targeted therapies where a flat,

aromatic "hinge-binding" motif is required. The ability to perform this coupling provides a

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b089464?utm_src=pdf-body-img
https://orbi.uliege.be/bitstream/2268/251915/1/Synthesis%20of%20ticagrelor%20analogues%20belonging%20to%20123-triazolo45-d%20pyrimidines%20and%20study%20of%20their%20antiplatelet%20and%20antibacterial%20activity.pdf
https://rasayanjournal.co.in/admin/php/upload/457_pdf.pdf
https://orbi.uliege.be/bitstream/2268/251915/1/Synthesis%20of%20ticagrelor%20analogues%20belonging%20to%20123-triazolo45-d%20pyrimidines%20and%20study%20of%20their%20antiplatelet%20and%20antibacterial%20activity.pdf
https://rasayanjournal.co.in/admin/php/upload/457_pdf.pdf
https://www.mdpi.com/1422-8599/2017/1/M923
https://www.researchgate.net/publication/327724951_Synthesis_of_4-Aryl_and_Unsymmetrical_46-Diarylpyrimidines_by_the_Suzuki-Miyaura_Cross-Coupling_Reaction
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b089464?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


powerful tool for generating libraries of analogues for structure-activity relationship (SAR)

studies.[1][10]

Analytical Characterization
Ensuring the purity and identity of the synthesized material is critical. High-Performance Liquid

Chromatography (HPLC) is the standard method for assessing purity.

Detailed Experimental Protocol: HPLC Purity Analysis
This protocol provides a robust method for separating the product from its precursor and

potential impurities.

Instrumentation & Conditions:

HPLC System: Standard analytical HPLC with UV detector.

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: Acetonitrile.

Gradient Program:

0-2 min: 10% B

2-15 min: 10% to 90% B

15-18 min: 90% B

18-20 min: 90% to 10% B

20-25 min: 10% B (re-equilibration)

Flow Rate: 1.0 mL/min.

Column Temperature: 30°C.
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Detection Wavelength: 254 nm.

Injection Volume: 10 µL.

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of Acetonitrile/Water (50:50).

Rationale (Trustworthiness):

C18 Column: The non-polar stationary phase is ideal for retaining the moderately polar

pyrimidine compound.

Formic Acid: Acts as an ion-pairing agent to improve peak shape for the basic amino group.

Gradient Elution: This is essential for a robust method. It ensures that any unreacted, more

polar starting materials elute early, while the desired product elutes at a reasonable retention

time, and any less polar by-products are effectively washed from the column.

UV Detection at 254 nm: The aromatic pyrimidine ring exhibits strong absorbance at this

wavelength, providing high sensitivity.

Safety and Handling
According to safety data, 4-Amino-6-chloro-2-(methylthio)pyrimidine is classified as a

warning-level hazard.[5]

Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335

(May cause respiratory irritation).

Precautionary Measures: Standard personal protective equipment (PPE), including safety

glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a

well-ventilated fume hood to avoid inhalation of the powder.[5]

Storage: The compound should be stored in a tightly sealed container in a cool, dry place,

typically at 0-8°C for long-term stability.[3]

Conclusion
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4-Amino-6-chloro-2-(methylthio)pyrimidine is more than a simple chemical; it is a versatile

platform for innovation in medicinal chemistry. Its well-defined regiochemical reactivity allows

for the controlled, stepwise construction of complex molecules. A thorough understanding of its

synthesis, the mechanistic principles governing its reactivity, and its analytical characterization

empowers researchers and drug development professionals to fully leverage this valuable

building block in the quest for novel and more effective therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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